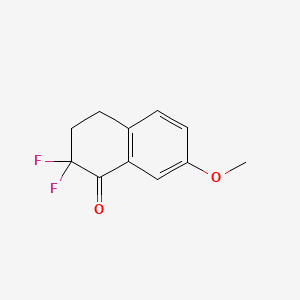
1-(3-Methoxyphenoxy)propan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methoxyphenoxy)propan-2-amine is an organic compound with the molecular formula C10H15NO2 It is a derivative of phenoxypropanamine, characterized by the presence of a methoxy group attached to the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyphenoxy)propan-2-amine typically involves the reaction of 3-methoxyphenol with epichlorohydrin to form an intermediate, which is then reacted with ammonia or an amine to yield the final product . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, biocatalytic approaches using transaminases have been explored for the synthesis of enantiopure derivatives .
化学反応の分析
Types of Reactions: 1-(3-Methoxyphenoxy)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines.
科学的研究の応用
1-(3-Methoxyphenoxy)propan-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
作用機序
The mechanism of action of 1-(3-Methoxyphenoxy)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular functions .
類似化合物との比較
1-(3-Methylphenyl)propan-2-amine: This compound has a similar structure but with a methyl group instead of a methoxy group.
1-(4-Methoxyphenoxy)propan-2-amine: Similar to 1-(3-Methoxyphenoxy)propan-2-amine but with the methoxy group in the para position.
Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the methoxy group in the meta position can affect the compound’s electronic properties and steric hindrance, leading to distinct chemical and biological behaviors.
特性
分子式 |
C10H15NO2 |
|---|---|
分子量 |
181.23 g/mol |
IUPAC名 |
1-(3-methoxyphenoxy)propan-2-amine |
InChI |
InChI=1S/C10H15NO2/c1-8(11)7-13-10-5-3-4-9(6-10)12-2/h3-6,8H,7,11H2,1-2H3 |
InChIキー |
LESPFQIYQKWRCC-UHFFFAOYSA-N |
正規SMILES |
CC(COC1=CC=CC(=C1)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(2-Bromo-5-thiazolyl)methylene]benzohydrazide](/img/structure/B13694442.png)
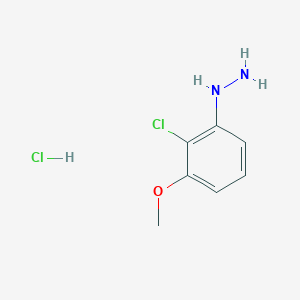
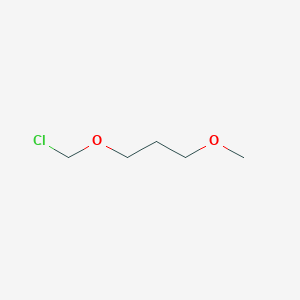
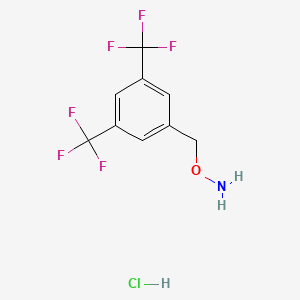
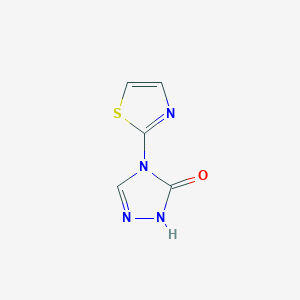
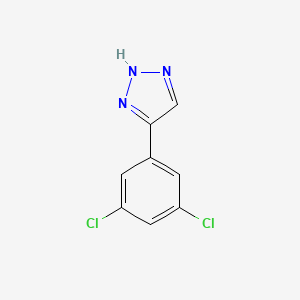
![1-Amino-3-[4-(4-chlorophenyl)-1-piperazinyl]propane](/img/structure/B13694465.png)
![[5-Amino-3-(4-pyridyl)-4-pyrazolyl]methanol](/img/structure/B13694472.png)
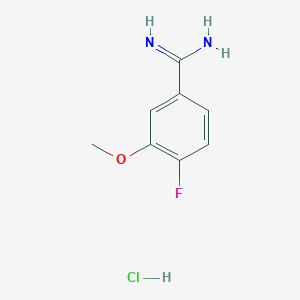
![Trimethyl[2-(tributylstannyl)ethenyl]silane](/img/structure/B13694505.png)
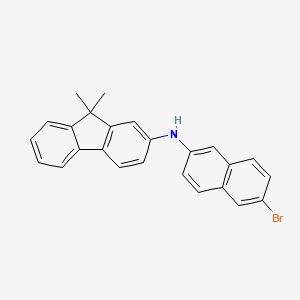

![Dimethyl 2-oxobicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B13694525.png)
